2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one is a complex organic compound with a molecular weight of 314.38 g/mol . This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a pyranone ring, making it a unique structure in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes . The piperazine ring is known to interact with various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one stands out due to its unique combination of a piperazine ring with a 2,4-dimethylphenyl group and a pyranone ring . This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-3-4-16(14(2)9-13)20-7-5-19(6-8-20)11-15-10-17(21)18(22)12-23-15/h3-4,9-10,12,22H,5-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJBOJTHWKUDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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